MI 2 MALT1 inhibitor is a small molecule compound designed to irreversibly inhibit the activity of mucosa-associated lymphoid tissue lymphoma translocation protein 1. This protein plays a crucial role in the signaling pathways of certain types of lymphomas, particularly activated B cell-like diffuse large B cell lymphoma, which is known for its resistance to conventional chemotherapy. The molecular formula of MI 2 is C₁₉H₁₇Cl₃N₄O₃, and it has a molecular weight of 455.72 g/mol. The compound exhibits significant cellular permeability and selectively targets MALT1-dependent cell lines, showing promise in treating specific malignancies associated with MALT1 dysregulation .
MI-2 acts by irreversibly binding to the catalytic cysteine residue of MALT1, inhibiting its protease activity []. This disrupts the downstream NF-κB signaling pathway, which is critical for the survival and proliferation of MALT1-dependent cancer cells [, ]. Studies have shown that MI-2 effectively suppresses NF-κB activity, hinders c-REL nuclear localization, and downregulates NF-κB target genes in MALT1-dependent cancer cells [].
MALT1 functions as a protease, an enzyme that cleaves other proteins. MI-2 binds directly and irreversibly to MALT1, suppressing its protease activity []. This leads to the downregulation of NF-κB signaling, which is abnormally active in certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) []. ABC-DLBCL is an aggressive form of non-Hodgkin's lymphoma with limited treatment options.
Studies have shown that MI-2 effectively inhibits MALT1-mediated cleavage of its substrates within ABC-DLBCL cells []. This disrupts the signaling cascade initiated by MALT1, ultimately leading to the inhibition of cell proliferation and survival in MALT1-dependent cancer cells [, ].
MI-2 has demonstrated promising results in preclinical studies. It exhibits excellent cell penetration and selective growth inhibition against MALT1-dependent ABC-DLBCL cell lines []. Furthermore, MI-2 effectively suppressed the growth of human ABC-DLBCL xenografts in mice, suggesting its potential for in vivo therapy []. Additionally, MI-2 has shown efficacy against primary human ABC-DLBCLs ex vivo, highlighting its potential application in human patients [].
The primary mechanism of action for MI 2 involves its ability to covalently modify the MALT1 protein. This modification occurs through the reactive chloromethyl amide group present in its structure, which facilitates the irreversible binding to MALT1. Liquid chromatography-mass spectrometry analyses have demonstrated that upon treatment with MI 2, the molecular weight of MALT1 shifts, indicating successful covalent attachment of the inhibitor . The compound's inhibitory effect is validated through various biochemical assays that measure the suppression of MALT1-mediated substrate cleavage and subsequent downstream signaling effects, such as inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells activity .
MI 2 has been shown to effectively inhibit the growth of specific lymphoma cell lines that are dependent on MALT1 for survival. In vitro studies indicate that MI 2 exhibits a GI50 (growth inhibition at 50%) value as low as 0.2 μM in sensitive cell lines such as HBL-1 and TMD8. Importantly, it does not affect cell lines that are not reliant on MALT1, demonstrating its selectivity . In vivo studies further support its potential therapeutic role, as MI 2 has been effective in reducing tumor growth in xenograft models of ABC-DLBCL without exhibiting significant toxicity to normal tissues .
The synthesis of MI 2 involves several key steps that typically include the formation of the chloromethyl amide moiety and subsequent coupling reactions to build the final compound structure. While specific synthetic routes may vary, they generally leverage established organic chemistry techniques such as amide formation and aryl coupling reactions. The detailed synthetic pathway is often proprietary or unpublished but typically follows standard protocols for small molecule drug synthesis .
MI 2 is primarily being explored for its therapeutic potential in treating activated B cell-like diffuse large B cell lymphoma and possibly other malignancies characterized by aberrant MALT1 activity. Its ability to selectively inhibit MALT1 makes it a candidate for further clinical development aimed at improving outcomes for patients with this aggressive form of cancer . Additionally, it may serve as a valuable research tool for studying MALT1 function and signaling pathways in various biological contexts.
Interaction studies have demonstrated that MI 2 binds directly to the paracaspase domain of MALT1, leading to its functional inhibition. These interactions have been characterized using biochemical assays that assess substrate cleavage and downstream signaling outcomes . Notably, MI 2 shows minimal cross-reactivity with other caspases, highlighting its specificity for MALT1. This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy in clinical settings.
Several compounds exhibit similar mechanisms of action or target related pathways but differ in their specificity or structural features. Below are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Telaprevir | Inhibits NS3/4A protease of hepatitis C virus | Directly targets viral protease |
Carfilzomib | Proteasome inhibitor | Broad-spectrum proteasome inhibition |
Z-VRPR-FMK | Peptide inhibitor for caspases | Larger size limits cellular permeability |
MLN4924 | Inhibits NEDD8-activating enzyme | Targets ubiquitin-proteasome pathway |
MI 2 stands out due to its specific targeting of MALT1's protease function while maintaining excellent cellular permeability and minimal toxicity to normal cells . This specificity allows MI 2 to be potentially more effective against cancers driven by MALT1 dysregulation compared to broader inhibitors like carfilzomib.
The mucosa-associated lymphoid tissue lymphoma translocation protein 1 inhibitor compound exhibits a complex molecular architecture characterized by multiple distinct structural domains that contribute to its inhibitory activity. The compound possesses a molecular weight of 455.73 grams per mole and maintains a purity greater than 98% in commercial preparations. The Chemical Abstracts Service registry number 1047953-91-2 uniquely identifies this compound in chemical databases.
The molecular formula C19H17Cl3N4O3 reveals the presence of three chlorine atoms, four nitrogen atoms, and three oxygen atoms within the carbon framework. Nuclear magnetic resonance spectroscopy studies have demonstrated that the compound exists in a specific conformational state that enables optimal binding to target proteins. The heteronuclear single-quantum coherence nuclear magnetic resonance spectroscopy analysis revealed characteristic slow exchange patterns indicative of robust protein-ligand interactions.
Table 1: Fundamental Chemical Properties of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 Inhibitor Compound-2
Property | Value | Reference |
---|---|---|
Molecular Weight | 455.73 g/mol | |
Molecular Formula | C19H17Cl3N4O3 | |
Chemical Abstracts Service Number | 1047953-91-2 | |
Purity | >98% | |
Physical Form | Beige solid | |
50% Inhibitory Concentration | 5.8 μM |
The three-dimensional structure analysis through molecular docking studies using AutoDock 4.2 software revealed optimal binding conformations within the active site cleft of the target protein. The computational modeling identified multiple favorable binding poses with similar docking scores, indicating conformational flexibility that enhances binding affinity. X-ray crystallographic data of the target protein provided the structural framework for understanding the precise molecular interactions.
The synthetic pathway for producing mucosa-associated lymphoid tissue lymphoma translocation protein 1 inhibitor compound-2 involves multi-step organic synthesis procedures that construct the triazole core and introduce the necessary functional groups. Recent structure-activity relationship studies have identified five focused compound libraries based on the chemical structure, revealing critical insights into synthetic optimization strategies.
The triazole core construction represents a fundamental synthetic challenge that has been addressed through various methodological approaches. Copper-catalyzed [3+2] cycloaddition reactions provide efficient pathways for triazole formation, with regioselective 1,3-dipolar cycloaddition occurring between nitro-olefin precursors and azide compounds. The reaction mechanism proceeds through transition metal complex promotion, followed by copper(II) catalyst stabilization and subsequent proton elimination to yield the desired triazole products.
Alternative synthetic approaches employ three-component reactions utilizing aldehydes, amines, and Bestmann Ohira reagents as starting materials. These metal-free synthetic routes achieve yields ranging from 47% to 63% under mild reaction conditions. The mechanism involves amine oxidation through electron transfer processes, followed by [3+2] cycloaddition with alpha-diazo compounds and final oxidation to form the triazole ring system.
Table 2: Synthetic Methodologies for 1,2,4-Triazole Core Construction
Structure-activity relationship optimization studies have demonstrated that the 2-methoxyethoxy side chain exhibits minimal impact on biological activity and can be replaced with alternative functionalized groups while maintaining or enhancing potency. Systematic investigations revealed that compounds bearing terminal hydroxyl groups as side chains displayed enhanced activities against the target protein. The replacement of the triazole core with pyrazole structures proved tolerable, although modifications at other molecular sites resulted in detrimental effects on activity.
Parallel synthesis methodologies utilizing 12-well synthesizer systems have enabled efficient production of analog compounds for structure-activity relationship studies. The synthetic strategy involves treating 3-mercapto-1,2,4-triazole derivatives with chloro-N-aryl-acetamide derivatives in the presence of inorganic bases in dimethylformamide solvent, achieving moderate to good yields.
The chloromethyl amide functionality serves as the primary reactive center responsible for the compound's irreversible inhibitory mechanism. Liquid chromatography-mass spectrometry analysis has confirmed covalent modification of the target protein, with mass spectral data showing an increase of 419.1 daltons corresponding to addition of the inhibitor minus the chloride group. This finding indicates that the compound forms covalent bonds through nucleophilic displacement of the chloride leaving group.
The active site cysteine residue Cys464 represents the primary target for covalent modification, as demonstrated through studies with active site mutants. Liquid chromatography-mass spectrometry experiments performed with the Cys464Ala mutant revealed markedly reduced covalent binding, confirming the specificity of the chloromethyl amide for this particular residue. Molecular docking studies positioned the chloromethyl group in close proximity to the active site cysteine, consistent with covalent bond formation between these functional groups.
The 1,2,4-triazole core provides essential binding interactions and structural rigidity that optimizes protein-ligand contacts. Nuclear magnetic resonance chemical shift perturbation studies identified specific resonances corresponding to the protein-inhibitor complex, demonstrating direct binding interactions. The triazole nitrogen atoms participate in hydrogen bonding networks that stabilize the binding complex and contribute to selectivity over related protease families.
Table 3: Functional Group Contributions to Biological Activity
The dichlorophenyl substituent contributes significant hydrophobic binding energy through van der Waals interactions with nonpolar amino acid residues in the binding pocket. Computational analysis revealed that this aromatic system occupies a well-defined hydrophobic cleft that enhances binding affinity and specificity. The electron-withdrawing nature of the chlorine substituents modulates the electronic properties of the aromatic ring, influencing both binding interactions and chemical reactivity.
The methoxyethoxy side chain provides aqueous solubility while maintaining favorable pharmacological properties. Structure-activity relationship studies demonstrated that this polar appendage can be modified or replaced without significant loss of activity, indicating its primary role in compound solubility rather than direct protein binding. Alternative polar substituents, particularly those containing terminal hydroxyl groups, have shown enhanced activity profiles compared to the original methoxyethoxy configuration.
Investigation of analog compounds revealed that the chloromethyl amide group is not conserved among all active analogs, suggesting that the common chemical scaffold provides specificity rather than the reactive electrophile alone. This finding indicates that multiple binding modes may contribute to the overall inhibitory activity, with the triazole core serving as the primary recognition element for protein binding selectivity.